molecular formula C12H22O2 B14057819 4-Cyclohexylhexanoic acid CAS No. 6293-41-0

4-Cyclohexylhexanoic acid

Cat. No.: B14057819
CAS No.: 6293-41-0
M. Wt: 198.30 g/mol
InChI Key: YBPBWSMRTHCKFS-UHFFFAOYSA-N
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Description

4-Cyclohexylhexanoic acid is an organic compound with the molecular formula C12H22O2 It is a carboxylic acid derivative characterized by a cyclohexyl group attached to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylhexanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where cyclohexylmagnesium bromide reacts with hexanoic acid chloride to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of cyclohexyl acetate, derived from the esterification of cyclohexene with acetic acid. This method utilizes Zn-promoted Cu/Al2O3 catalysts to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylhexanoic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclohexylhexanoic acid derivatives.

    Reduction: Cyclohexylhexanol.

    Substitution: Cyclohexylhexanoic acid esters and amides.

Scientific Research Applications

4-Cyclohexylhexanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various organic compounds and polymers.

    Biology: It is used in studies related to lipid metabolism and membrane structure.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to fatty acids.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexylhexanoic acid involves its interaction with cellular membranes and enzymes. Its cyclohexyl group imparts hydrophobic properties, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, it can interact with specific enzymes involved in fatty acid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    Cyclohexane: A simple cycloalkane with similar structural features but lacks the carboxylic acid group.

    Hexanoic Acid: A straight-chain carboxylic acid without the cyclohexyl group.

    Cyclohexyl Acetate: An ester derivative with a similar cyclohexyl group but different functional properties.

Uniqueness: 4-Cyclohexylhexanoic acid is unique due to its combination of a cyclohexyl group and a hexanoic acid chain, providing distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6293-41-0

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

4-cyclohexylhexanoic acid

InChI

InChI=1S/C12H22O2/c1-2-10(8-9-12(13)14)11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,13,14)

InChI Key

YBPBWSMRTHCKFS-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)C1CCCCC1

Origin of Product

United States

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